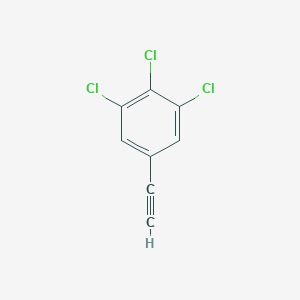

1,2,3-Trichloro-5-ethynylbenzene

Beschreibung

1,2,3-Trichloro-5-ethynylbenzene is a halogenated aromatic compound with the molecular formula C8H3Cl3. It is characterized by the presence of three chlorine atoms and an ethynyl group attached to a benzene ring. This compound is used in various industrial and research applications due to its unique chemical properties .

Eigenschaften

IUPAC Name |

1,2,3-trichloro-5-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMIZQCXBMWSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3-Trichloro-5-ethynylbenzene can be synthesized through several methods. One common approach involves the chlorination of ethynylbenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out in the presence of a catalyst, often iron or aluminum chloride, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 1,2,3-Trichloro-5-ethynylbenzene involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include multiple stages of purification, such as distillation and recrystallization, to remove impurities and obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Trichloro-5-ethynylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed

Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Products include carboxylic acids and other oxygenated compounds.

Reduction: Products include partially or fully dechlorinated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Light-Emitting Diodes (OLEDs) :

- 1,2,3-Trichloro-5-ethynylbenzene serves as a crucial building block in the synthesis of blue-emitting materials used in OLED technology. Its unique electronic properties facilitate efficient light emission when incorporated into OLED devices.

-

Photophysical Studies :

- The compound is employed to investigate the photophysical properties of platinum complexes and other materials. Its ability to absorb and emit light makes it suitable for studying energy transfer processes.

- Catalysis :

- Infrared Spectroscopy :

- Photochemistry :

Research into the biological activity of 1,2,3-Trichloro-5-ethynylbenzene has revealed potential interactions with various biomolecules. The chlorinated structure may influence its reactivity with nucleophiles, leading to investigations into its pharmacological properties. However, specific studies detailing its biological effects remain limited and warrant further exploration.

Case Study 1: OLED Development

A study highlighted the use of 1,2,3-Trichloro-5-ethynylbenzene as a precursor for synthesizing blue-emitting materials for OLEDs. The resulting compounds demonstrated high quantum efficiency and stability under operational conditions.

Case Study 2: Photophysical Investigations

In another research effort, the compound was utilized to explore energy transfer mechanisms in platinum-based complexes. The findings indicated that the incorporation of 1,2,3-Trichloro-5-ethynylbenzene significantly enhanced luminescent properties due to its effective energy harvesting capabilities.

Wirkmechanismus

The mechanism of action of 1,2,3-Trichloro-5-ethynylbenzene involves its interaction with various molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the behavior of molecular complexes. Additionally, the chlorine atoms can undergo substitution reactions, altering the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Trichlorobenzene: Similar structure but lacks the ethynyl group.

1,2,4-Trichloro-5-ethynylbenzene: Similar structure with different chlorine atom positions.

1,2,3,5-Tetrachlorobenzene: Contains an additional chlorine atom.

Uniqueness

1,2,3-Trichloro-5-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

1,2,3-Trichloro-5-ethynylbenzene is a chlorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

1,2,3-Trichloro-5-ethynylbenzene is characterized by three chlorine atoms attached to a benzene ring, along with an ethynyl group. This configuration allows for various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced by other functional groups.

- Oxidation Reactions : The ethynyl group may undergo oxidation to form carbonyl compounds.

- Reduction Reactions : The compound can be reduced to yield less chlorinated derivatives.

These reactions are facilitated by reagents such as sodium hydroxide and potassium permanganate under appropriate conditions.

The biological activity of 1,2,3-trichloro-5-ethynylbenzene is primarily attributed to its interactions with biomolecules. The chlorine atoms influence the compound's reactivity and binding affinity, while the ethynyl group can participate in electrophilic aromatic substitution and nucleophilic addition reactions. Such interactions may lead to alterations in cellular processes and signaling pathways .

Biological Activity

Research has indicated that 1,2,3-trichloro-5-ethynylbenzene exhibits potential biological activities that could be harnessed in therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that similar chlorinated compounds have demonstrated antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown efficacy against both gram-positive and gram-negative bacteria .

- Antitumor Potential : Research into related triazene compounds indicates that modifications to the benzene ring can yield agents with significant antitumor activity. The potential for 1,2,3-trichloro-5-ethynylbenzene to act as an alkylating agent suggests it may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 1,2,3-trichloro-5-ethynylbenzene:

- Antimicrobial Studies : A study evaluating various triazene derivatives found that certain structural modifications resulted in enhanced antimicrobial activity against multidrug-resistant bacteria. These findings underscore the importance of structural diversity in developing effective antimicrobial agents .

- Antitumor Activity : Investigations into diaryltriazene derivatives revealed their potential as antitumor agents with low IC50 values against human cancer cell lines. This suggests that similar mechanisms may be applicable to 1,2,3-trichloro-5-ethynylbenzene .

Comparative Analysis

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,2,3-Trichloro-5-ethynylbenzene | Chlorinated Ethynyl | Potential antimicrobial and antitumor |

| 1,3-Bis(4-chlorophenyl)triazene | Triazene | Antimicrobial against MDR bacteria |

| 1,2-Diaryltriazene | Triazene | Strong antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.